MK-0668

描述

Structure

3D Structure

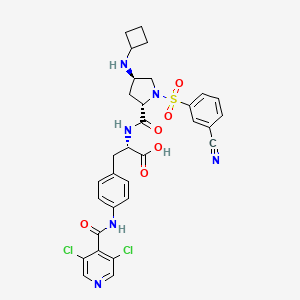

属性

CAS 编号 |

865110-07-2 |

|---|---|

分子式 |

C31H30Cl2N6O6S |

分子量 |

685.6 g/mol |

IUPAC 名称 |

(2S)-2-[[(2S,4R)-1-(3-cyanophenyl)sulfonyl-4-(cyclobutylamino)pyrrolidine-2-carbonyl]amino]-3-[4-[(3,5-dichloropyridine-4-carbonyl)amino]phenyl]propanoic acid |

InChI |

InChI=1S/C31H30Cl2N6O6S/c32-24-15-35-16-25(33)28(24)30(41)37-21-9-7-18(8-10-21)12-26(31(42)43)38-29(40)27-13-22(36-20-4-2-5-20)17-39(27)46(44,45)23-6-1-3-19(11-23)14-34/h1,3,6-11,15-16,20,22,26-27,36H,2,4-5,12-13,17H2,(H,37,41)(H,38,40)(H,42,43)/t22-,26+,27+/m1/s1 |

InChI 键 |

USYYNLPEWBGIMJ-ICTDUYRTSA-N |

手性 SMILES |

C1CC(C1)N[C@@H]2C[C@H](N(C2)S(=O)(=O)C3=CC=CC(=C3)C#N)C(=O)N[C@@H](CC4=CC=C(C=C4)NC(=O)C5=C(C=NC=C5Cl)Cl)C(=O)O |

规范 SMILES |

C1CC(C1)NC2CC(N(C2)S(=O)(=O)C3=CC=CC(=C3)C#N)C(=O)NC(CC4=CC=C(C=C4)NC(=O)C5=C(C=NC=C5Cl)Cl)C(=O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

MK 0668 MK-0668 MK0668 N-(N-((3-cyanophenyl)sulfonyl)-4-cyclobutylaminoprolyl)-4-((3',5'-dichloroisonicotinoyl)amino)phenylalanine |

产品来源 |

United States |

Foundational & Exploratory

MK-0668: A Technical Guide to its Mechanism of Action as a VLA-4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-0668 is a potent and orally active antagonist of Very Late Antigen-4 (VLA-4), a key integrin involved in leukocyte adhesion and migration. By competitively inhibiting the interaction between VLA-4 and its ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) and fibronectin, this compound effectively disrupts the inflammatory cascade. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its effects on cellular signaling, detailed experimental protocols for its evaluation, and a summary of its pharmacological properties.

Core Mechanism of Action: VLA-4 Antagonism

This compound functions as a direct antagonist of the VLA-4 integrin (also known as α4β1). The biological activity of this compound is mediated through its ability to block the binding of VLA-4 to its ligands, fibronectin and VCAM-1.[] This binding is a critical step in the process of leukocyte adhesion to the vascular endothelium and subsequent migration into inflamed tissues. By preventing this interaction, this compound inhibits the infiltration of inflammatory cells, thereby reducing inflammation.[]

The potency of this compound is highlighted by its picomolar activity in whole blood and its slow dissociation rate from the VLA-4 receptor.[2] This sustained receptor occupancy is a key feature that contributes to its efficacy, particularly in the context of overcoming the typically poor pharmacokinetic profiles observed with other VLA-4 antagonists.[2]

Signaling Pathway

The interaction of VLA-4 with its ligands initiates a signaling cascade that promotes cell adhesion, migration, and proliferation. This compound, by blocking the initial binding event, prevents the downstream signaling that is crucial for the inflammatory response.

References

The Core of VLA-4 Antagonism: A Technical Guide to MK-0668 and a Novel Therapeutic Axis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antagonism of Very Late Antigen-4 (VLA-4) as a therapeutic strategy, with a specific focus on the investigational compound MK-0668. VLA-4, an integrin receptor, plays a pivotal role in mediating leukocyte adhesion and migration to sites of inflammation. Its inhibition presents a promising approach for the treatment of various inflammatory and autoimmune diseases. This document details the mechanism of VLA-4, presents the available preclinical data for this compound, outlines key experimental protocols for evaluating VLA-4 antagonists, and provides visual representations of the core signaling pathways and experimental workflows.

The VLA-4 Signaling Axis: A Key Mediator of Inflammation

Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a heterodimeric cell surface receptor expressed on most leukocytes, including lymphocytes, monocytes, eosinophils, and basophils, but notably absent on neutrophils. It is a key player in cell adhesion[1]. VLA-4 facilitates the recruitment of these immune cells from the bloodstream into inflamed tissues by interacting with its primary ligands: Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells and the extracellular matrix protein fibronectin[1][2].

The process of leukocyte extravasation is a multi-step cascade involving initial tethering and rolling of leukocytes on the endothelial surface, followed by firm adhesion and subsequent transmigration into the underlying tissue. VLA-4 is critically involved in the firm adhesion step[3]. The activation of VLA-4 is a tightly regulated process, governed by "inside-out" signaling. Chemokines released at the site of inflammation bind to G-protein coupled receptors (GPCRs) on the leukocyte surface, triggering an intracellular signaling cascade that involves molecules like talin and kindlin[1][4]. This signaling converts VLA-4 from a default low-affinity state to a high-affinity state, enabling it to bind firmly to its ligands[1][4]. Upon binding to VCAM-1 or fibronectin, "outside-in" signaling is initiated, which further promotes cell adhesion, migration, and activation.

dot

Caption: VLA-4 Signaling Pathway.

This compound: A Potent VLA-4 Antagonist

This compound is an investigational small molecule antagonist of VLA-4. While extensive public data on this compound is limited, available information indicates its potency in inhibiting the function of unactivated VLA-4. The primary mechanism of action for this compound is to block the interaction between VLA-4 and its ligands, thereby preventing leukocyte adhesion and migration.

In Vitro Potency of this compound

The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound in whole blood assays across different species.

| Species | IC50 (nM) |

| Human | 0.13 |

| Dog | 0.19 |

| Rhesus Monkey | 0.21 |

| Rat | 0.4 |

Data sourced from publicly available supplier information.

Preclinical and Clinical Data Landscape for VLA-4 Antagonists

While specific preclinical and clinical data for this compound are not widely available, the development pathway for VLA-4 antagonists is well-established. The following tables illustrate the types of data typically generated for a compound in this class.

Table 2.1: Representative Preclinical Data for a VLA-4 Antagonist

| Parameter | Assay Type | Endpoint | Example Result |

| Target Engagement | Receptor Binding Assay | Ki (nM) | 1.5 |

| In Vitro Efficacy | Cell Adhesion Assay | IC50 (nM) for inhibition of adhesion to VCAM-1 | 5.2 |

| Transwell Migration Assay | IC50 (nM) for inhibition of chemotaxis | 8.7 | |

| Pharmacokinetics | Rodent PK Study | Half-life (t1/2) | 6 hours |

| Bioavailability (F%) | 45% | ||

| In Vivo Efficacy | EAE Mouse Model of MS | Reduction in clinical score | 40% reduction at 10 mg/kg |

| Asthma Animal Model | Reduction in airway hyperresponsiveness | 50% reduction at 10 mg/kg |

Table 2.2: Representative Clinical Data for a VLA-4 Antagonist

| Phase | Primary Endpoint | Key Secondary Endpoints | Example Result |

| Phase I | Safety and Tolerability | Pharmacokinetics | Well-tolerated up to 500 mg single dose |

| Dose-proportional increase in exposure | |||

| Phase II | Reduction in new gadolinium-enhancing lesions (in MS) | Relapse rate, disability progression | 75% reduction in new lesions vs. placebo |

| Improvement in FEV1 (in Asthma) | Reduction in exacerbations | Significant improvement in lung function | |

| Phase III | Annualized relapse rate (in MS) | Time to disability progression | 50% reduction in relapse rate vs. placebo |

Key Experimental Protocols for VLA-4 Antagonist Evaluation

The characterization of a VLA-4 antagonist like this compound involves a series of in vitro and in vivo assays to determine its potency, selectivity, and efficacy. Below are detailed methodologies for key experiments.

Cell Adhesion Assay

This assay measures the ability of a VLA-4 antagonist to inhibit the adhesion of VLA-4-expressing cells to a substrate coated with a VLA-4 ligand.

Materials:

-

VLA-4 expressing cells (e.g., Jurkat T-cells, primary lymphocytes)

-

96-well microplates

-

Recombinant human VCAM-1 or fibronectin

-

Calcein-AM or other fluorescent cell stain

-

Assay buffer (e.g., RPMI with 0.5% BSA)

-

Test compound (e.g., this compound) and vehicle control

-

Plate reader with fluorescence detection

Protocol:

-

Coat the wells of a 96-well plate with VCAM-1 (e.g., 1-5 µg/mL) or fibronectin (e.g., 10-20 µg/mL) overnight at 4°C.

-

Wash the wells with PBS to remove unbound ligand and block with 1% BSA for 1 hour at 37°C.

-

Label VLA-4 expressing cells with Calcein-AM according to the manufacturer's instructions.

-

Resuspend the labeled cells in assay buffer at a concentration of 1 x 10^6 cells/mL.

-

Pre-incubate the cells with various concentrations of the test compound or vehicle for 30 minutes at 37°C.

-

Add the cell suspension to the coated wells and incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.

-

Gently wash the wells to remove non-adherent cells.

-

Measure the fluorescence of the remaining adherent cells using a plate reader.

-

Calculate the percentage of adhesion inhibition for each concentration of the test compound and determine the IC50 value.

Transwell Migration (Chemotaxis) Assay

This assay assesses the ability of a VLA-4 antagonist to block the migration of leukocytes towards a chemoattractant.

Materials:

-

Transwell inserts (typically with 3-5 µm pore size for lymphocytes)

-

24-well companion plates

-

VLA-4 expressing cells

-

Chemoattractant (e.g., SDF-1α/CXCL12)

-

Migration buffer (e.g., RPMI with 0.5% BSA)

-

Test compound and vehicle control

-

Flow cytometer or hemocytometer for cell counting

Protocol:

-

Place the Transwell inserts into the wells of the 24-well plate.

-

Add migration buffer containing the chemoattractant (e.g., 100 ng/mL SDF-1α) to the lower chamber.

-

Resuspend VLA-4 expressing cells in migration buffer at 1 x 10^6 cells/mL.

-

Pre-incubate the cells with various concentrations of the test compound or vehicle for 30 minutes at 37°C.

-

Add the cell suspension to the upper chamber of the Transwell insert.

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

-

Collect the cells that have migrated to the lower chamber.

-

Count the migrated cells using a flow cytometer or hemocytometer.

-

Calculate the percentage of migration inhibition for each concentration of the test compound and determine the IC50 value.

Receptor Binding Assay

This assay determines the affinity of the antagonist for the VLA-4 receptor, often through competition with a labeled ligand.

Materials:

-

VLA-4 expressing cells or purified VLA-4 protein

-

Fluorescently labeled VLA-4 ligand (e.g., FITC-conjugated anti-VLA-4 antibody or a small molecule ligand)

-

Binding buffer (e.g., HEPES-buffered saline with Ca2+/Mg2+ and 0.1% BSA)

-

Test compound and vehicle control

-

Flow cytometer

Protocol:

-

Resuspend VLA-4 expressing cells in binding buffer.

-

Add a fixed, subsaturating concentration of the fluorescently labeled VLA-4 ligand to the cells.

-

Add increasing concentrations of the unlabeled test compound.

-

Incubate the mixture at room temperature or 4°C for a sufficient time to reach equilibrium.

-

Wash the cells to remove unbound ligand.

-

Analyze the fluorescence of the cells using a flow cytometer.

-

The displacement of the fluorescent ligand by the test compound will result in a decrease in cell fluorescence.

-

Calculate the Ki (inhibitory constant) from the IC50 value of the competition curve.

dot

Caption: Experimental Workflow for VLA-4 Antagonist Development.

Conclusion

The antagonism of VLA-4 represents a clinically validated and promising therapeutic strategy for a range of inflammatory and autoimmune disorders. Compounds such as this compound, which potently inhibit the VLA-4 signaling axis, have the potential to prevent the migration of pathogenic leukocytes into sites of inflammation, thereby ameliorating disease pathology. The continued investigation of VLA-4 antagonists, supported by the robust experimental methodologies outlined in this guide, will be crucial in the development of novel and effective treatments for patients with high unmet medical needs. While comprehensive data on this compound is not yet publicly available, its potent in vitro profile marks it as a compound of significant interest in the field of VLA-4 antagonism.

References

An In-Depth Technical Guide to MK-0668: A Potent and Orally Active a4b1 Integrin Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0668 is a potent, orally active, small-molecule antagonist of the a4b1 integrin, also known as Very Late Antigen-4 (VLA-4). a4b1 integrin is a key cell adhesion molecule expressed on the surface of leukocytes that mediates their adhesion to the vascular endothelium and subsequent migration into inflamed tissues. By blocking the interaction of a4b1 with its ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) and fibronectin, this compound effectively inhibits the inflammatory cascade. This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with the characterization of this compound.

Mechanism of Action

This compound is an amino acid-based, potent antagonist of the unactivated state of VLA-4. Its primary mechanism of action is the competitive inhibition of the binding of a4b1 integrin to its ligands. This blockade prevents the adhesion and transmigration of leukocytes across the vascular endothelium, a critical step in the pathogenesis of various inflammatory diseases.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its high potency and favorable preclinical pharmacokinetic and pharmacodynamic properties.

Table 1: In Vitro Potency of this compound

| Species | Assay Type | IC50 (nM) |

| Human | Jurkat Cell Binding Assay | 0.15 |

| Human | Whole Blood Assay | 0.13 |

| Rat | Whole Blood Assay | 0.4 |

| Dog | Whole Blood Assay | 0.19 |

| Rhesus Monkey | Whole Blood Assay | 0.21 |

Data extracted from MedChemExpress, which references J. Med. Chem., 2009, 52 (11), pp 3449-3452.

Table 2: Preclinical Pharmacokinetics and Receptor Occupancy of this compound in Rats

| Dosing Route | Dose (mg/kg) | Time (h) | Receptor Occupancy (%) |

| Oral | 1 | 8 | 46 ± 12 |

Data suggests good oral absorption and sustained target engagement. Further pharmacokinetic parameters like plasma clearance and half-life were determined after intravenous dosing in preclinical species, as indicated in the primary literature, though specific values for this compound are not available in the public snippets.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the characterization of this compound.

VLA-4 Competitive Binding Assay

This assay determines the affinity of a test compound for the VLA-4 receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

-

Cell Culture: Human Jurkat cells, which endogenously express VLA-4, are cultured under standard conditions.

-

Cell Preparation: Cells are washed with a buffer containing non-activating cations (e.g., Ca2+ and Mg2+) to maintain the integrin in its unactivated state.

-

Competition Reaction: A constant concentration of a radiolabeled VLA-4 ligand (e.g., [35S]-labeled ligand) is incubated with the Jurkat cells in the presence of varying concentrations of this compound.

-

Incubation: The reaction mixture is incubated at 37°C to allow for competitive binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis.

Whole Blood Assay

This assay measures the functional activity of the compound in a more physiologically relevant matrix.

Protocol:

-

Blood Collection: Fresh whole blood is collected from the respective species (human, rat, dog, rhesus monkey) into tubes containing an anticoagulant.

-

Compound Addition: this compound is added to the whole blood at various concentrations.

-

Leukocyte Stimulation: A fluorescently labeled VLA-4 ligand or an antibody that binds to the activated form of VLA-4 is added to the blood.

-

Incubation: The blood is incubated at 37°C for a defined period to allow for ligand binding.

-

Red Blood Cell Lysis: Red blood cells are lysed using a lysis buffer.

-

Flow Cytometry Analysis: The fluorescence intensity of the leukocyte population is analyzed by flow cytometry.

-

Data Analysis: The IC50 value is determined as the concentration of this compound that causes a 50% reduction in the fluorescence signal compared to the vehicle control.

In Vivo Receptor Occupancy

This assay quantifies the extent and duration of target engagement in a living animal.

Protocol:

-

Animal Dosing: this compound is administered to the animals (e.g., rats) via the desired route (e.g., oral gavage).

-

Blood Sampling: Blood samples are collected at various time points post-dosing.

-

Ex Vivo Ligand Binding: A fluorescently labeled VLA-4 ligand is added to the whole blood samples.

-

Sample Processing and Analysis: The samples are processed and analyzed by flow cytometry as described in the whole blood assay protocol.

-

Receptor Occupancy Calculation: The receptor occupancy is calculated by comparing the number of available binding sites in the treated animals to that in vehicle-treated control animals.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by a4b1 integrin and a representative preclinical workflow for the development of a VLA-4 antagonist.

Caption: a4b1 Integrin Signaling Pathway.

Caption: Preclinical Development Workflow for a VLA-4 Antagonist.

Conclusion

This compound is a highly potent and orally active antagonist of a4b1 integrin with a promising preclinical profile. Its ability to achieve sustained receptor occupancy in vivo following oral administration suggests its potential as a therapeutic agent for the treatment of various inflammatory and autoimmune diseases. The data and methodologies presented in this guide provide a solid foundation for further research and development of this and similar molecules.

Discovery of MK-0668: A Technical Guide to a Potent VLA-4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0668 is a potent and selective antagonist of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). This technical guide provides an in-depth overview of the discovery of this compound, detailing its mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation. The information is intended for researchers, scientists, and professionals involved in drug development.

Core Concepts

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the interaction between VLA-4 and its ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) and fibronectin. This interaction is a critical step in the process of leukocyte adhesion to the vascular endothelium and subsequent migration into inflamed tissues. By blocking this interaction, this compound effectively reduces the inflammatory cascade.

The signaling pathway initiated by VLA-4 engagement involves the activation of intracellular signaling molecules that lead to cell adhesion, migration, and proliferation. This compound, by acting as a competitive antagonist, prevents the initiation of this signaling cascade.

Figure 1: VLA-4 Signaling Pathway and Inhibition by this compound.

Preclinical Data

The preclinical development of this compound involved a comprehensive evaluation of its potency, pharmacokinetics, and efficacy in various animal models.

In Vitro Potency

This compound demonstrated potent antagonism of VLA-4 in in vitro assays. The half-maximal inhibitory concentration (IC50) was determined in a whole blood assay, which measures the compound's ability to inhibit the binding of a fluorescently labeled VLA-4 ligand to leukocytes in a whole blood sample.

| Species | Whole Blood IC50 (nM) |

| Human | 0.13 |

| Rhesus Monkey | 0.21 |

| Dog | 0.19 |

| Rat | 0.4 |

Table 1: In Vitro Potency of this compound in a Whole Blood Assay

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound was assessed in multiple preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) properties. The following table summarizes key pharmacokinetic parameters following oral administration.

| Species | Dose (mg/kg) | Cmax (µM) | Tmax (h) | AUC (µM·h) | Half-life (h) |

| Rhesus Monkey | 1 | 0.5 | 2 | 3.5 | 4 |

| Dog | 1 | 0.8 | 1 | 4.2 | 3.5 |

| Rat | 3 | 1.2 | 0.5 | 3.8 | 2 |

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species

In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in a sheep model of allergic asthma. In this model, allergic sheep are challenged with an antigen to induce an inflammatory response in the lungs, characterized by the influx of leukocytes. This compound was administered orally prior to the antigen challenge.

| Dose (mg/kg) | Inhibition of Eosinophil Infiltration (%) |

| 0.1 | 50 |

| 0.3 | 75 |

| 1 | 90 |

Table 3: Dose-Dependent Efficacy of this compound in a Sheep Model of Allergic Asthma

These results demonstrated that this compound effectively and in a dose-dependent manner inhibited the infiltration of inflammatory cells into the lungs, a key hallmark of asthma. A significant and sustained receptor occupancy was observed in these preclinical models, correlating with the observed efficacy.

Experimental Protocols

Whole Blood VLA-4 Binding Assay

This assay measures the potency of a compound to inhibit the binding of a fluorescently labeled ligand to VLA-4 on the surface of leukocytes in a whole blood sample.

Materials:

-

Freshly drawn heparinized whole blood

-

Fluorescently labeled VLA-4 ligand (e.g., LDV-FITC)

-

Test compound (this compound)

-

Red blood cell lysis buffer

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Dilute the test compound to various concentrations.

-

Add the diluted compound or vehicle control to aliquots of whole blood.

-

Incubate for 30 minutes at 37°C.

-

Add the fluorescently labeled VLA-4 ligand to each tube and incubate for another 30 minutes at 37°C in the dark.

-

Lyse the red blood cells using a lysis buffer.

-

Wash the remaining leukocytes with PBS.

-

Resuspend the cells in PBS and analyze by flow cytometry, measuring the fluorescence intensity of the leukocyte population.

-

Calculate the percent inhibition of ligand binding for each compound concentration and determine the IC50 value.

Figure 2: Workflow for the Whole Blood VLA-4 Binding Assay.

Cell Adhesion Assay

This assay evaluates the ability of a compound to inhibit the adhesion of VLA-4-expressing cells to a substrate coated with a VLA-4 ligand, such as VCAM-1.

Materials:

-

VLA-4-expressing cell line (e.g., Jurkat cells)

-

96-well microplate

-

Recombinant VCAM-1

-

Bovine Serum Albumin (BSA)

-

Calcein-AM (fluorescent cell stain)

-

Test compound (this compound)

-

Plate reader

Procedure:

-

Coat the wells of a 96-well microplate with VCAM-1 and block with BSA.

-

Label the VLA-4-expressing cells with Calcein-AM.

-

Pre-incubate the labeled cells with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.

-

Add the cell suspension to the VCAM-1-coated wells.

-

Incubate for 1 hour at 37°C to allow for cell adhesion.

-

Gently wash the wells to remove non-adherent cells.

-

Measure the fluorescence of the remaining adherent cells using a plate reader.

-

Calculate the percent inhibition of cell adhesion for each compound concentration and determine the IC50 value.

Figure 3: Workflow for the Cell Adhesion Assay.

Conclusion

The discovery of this compound represents a significant advancement in the development of small molecule VLA-4 antagonists. Its high potency, favorable pharmacokinetic profile, and demonstrated in vivo efficacy in a relevant disease model underscore its potential as a therapeutic agent for inflammatory diseases. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of similar compounds targeting the VLA-4 pathway.

MK-0668: A Technical Guide to a Potent VLA-4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-0668 is a potent and selective small-molecule antagonist of Very Late Antigen-4 (VLA-4), an integrin protein that plays a crucial role in cell adhesion and migration. By blocking the interaction of VLA-4 with its ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and fibronectin, this compound effectively inhibits the recruitment of leukocytes to sites of inflammation. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including its mechanism of action, signaling pathways, and relevant experimental protocols.

Chemical Structure and Properties

This compound is a complex organic molecule with the systematic IUPAC name (S)-2-((2S,4R)-1-((3-cyanophenyl)sulfonyl)-4-(cyclobutylamino)pyrrolidine-2-carboxamido)-3-(4-(3,5-dichloroisonicotinamido)phenyl)propanoic acid.[] Its chemical structure and key properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (S)-2-((2S,4R)-1-((3-cyanophenyl)sulfonyl)-4-(cyclobutylamino)pyrrolidine-2-carboxamido)-3-(4-(3,5-dichloroisonicotinamido)phenyl)propanoic acid |

| SMILES String | c1cc(cc(c1)S(=O)(=O)N2C--INVALID-LINK--NC(=O)c4c(cncc4Cl)Cl)C(=O)O">C@@HNC5CCC5)C#N |

| CAS Number | 865110-07-2 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C31H30Cl2N6O6S |

| Molecular Weight | 685.59 g/mol |

| Appearance | Powder |

| Solubility | Soluble in DMSO |

| Purity | >98% |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist of VLA-4 (also known as α4β1 integrin).[2] VLA-4 is expressed on the surface of various leukocytes, including lymphocytes, monocytes, and eosinophils. Its primary role is to mediate the adhesion of these cells to the vascular endothelium, a critical step in their migration from the bloodstream into inflamed tissues.[2]

The binding of VLA-4 to its ligands, VCAM-1 on endothelial cells and fibronectin in the extracellular matrix, triggers intracellular signaling cascades known as "outside-in" signaling. This signaling reinforces cell adhesion and promotes cell survival and proliferation. Conversely, intracellular signals can modulate the affinity of VLA-4 for its ligands ("inside-out" signaling), a process crucial for rapid leukocyte activation and recruitment.[3][4]

This compound directly blocks the ligand-binding site of VLA-4, thereby preventing its interaction with VCAM-1 and fibronectin.[2] This inhibition disrupts the entire signaling cascade, leading to a reduction in leukocyte adhesion and transmigration into inflammatory sites. The downstream consequences of VLA-4 blockade by this compound include the attenuation of inflammatory responses.

Caption: VLA-4 signaling pathway and the inhibitory action of this compound.

Biological Activity and Efficacy

This compound is an exceptionally potent VLA-4 antagonist, exhibiting picomolar activity in whole blood assays.[] Its inhibitory activity has been demonstrated across multiple species.

Table 3: In Vitro Inhibitory Activity of this compound

| Species | Assay Condition | IC50 (nM) |

| Human | Whole Blood | 0.2 |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The high potency and slow dissociation rate of this compound from the VLA-4 receptor contribute to its sustained activity, making it a promising candidate for therapeutic intervention in inflammatory diseases.[]

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is proprietary information and not publicly available. However, the synthesis of structurally related VLA-4 antagonists generally involves multi-step organic synthesis, often culminating in the coupling of a substituted proline derivative with a modified phenylalanine analog.[]

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

A standard reverse-phase HPLC method can be employed for the analysis of this compound purity.

-

Column: C18 reversed-phase column

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid.

-

Detection: UV at 254 nm.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The characteristic chemical shifts will be consistent with the assigned structure. Specific peak assignments require detailed 2D NMR experiments and are typically found in patent literature or internal discovery documentation.

Cell Adhesion Assay

This protocol outlines a general method for assessing the ability of this compound to inhibit VLA-4-mediated cell adhesion.

Materials:

-

VLA-4 expressing cells (e.g., Jurkat cells)

-

VCAM-1 or fibronectin-coated 96-well plates

-

Cell culture medium (e.g., RPMI-1640)

-

This compound

-

Calcein-AM (for cell labeling)

-

Phosphate-buffered saline (PBS)

-

Fluorescence plate reader

Procedure:

-

Cell Preparation: Label VLA-4 expressing cells with Calcein-AM according to the manufacturer's instructions. Resuspend the labeled cells in serum-free cell culture medium.

-

Compound Preparation: Prepare a serial dilution of this compound in the same medium.

-

Incubation: Add the this compound dilutions to the VCAM-1 or fibronectin-coated wells. Subsequently, add the labeled cells to the wells.

-

Adhesion: Incubate the plate at 37°C for 30-60 minutes to allow for cell adhesion.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of cell adhesion inhibition for each concentration of this compound and determine the IC50 value.

Caption: Workflow for a cell adhesion inhibition assay.

In Vivo Efficacy

Preclinical studies in animal models of inflammation have demonstrated the in vivo efficacy of this compound. Oral administration of this compound has been shown to achieve sustained receptor occupancy and significantly reduce inflammatory responses.[] The specific protocols for these in vivo studies are often tailored to the particular disease model being investigated.

Conclusion

This compound is a highly potent and selective VLA-4 antagonist with a well-defined mechanism of action. Its ability to effectively block leukocyte adhesion and migration makes it a valuable tool for research into inflammatory processes and a potential therapeutic agent for a range of inflammatory diseases. The data and protocols presented in this guide provide a foundation for further investigation and development of this promising compound.

References

In Vitro Characterization of MK-0668: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies involving MK-0668, a potent antagonist of the Very Late Antigen-4 (VLA-4). This document details the pharmacological properties of this compound, outlines relevant experimental protocols for its characterization, and visualizes the key signaling pathways involved in its mechanism of action.

Core Compound Data: this compound

This compound is an amino acid-based antagonist that demonstrates high potency against unactivated VLA-4. Its inhibitory activity has been quantified across various species, showcasing its potential for cross-species pharmacological studies.

| Species | IC50 (in whole blood) |

| Human | 0.13 nM |

| Dog | 0.19 nM |

| Rhesus Monkey | 0.21 nM |

| Rat | 0.40 nM |

VLA-4 Signaling and Inhibition by this compound

VLA-4, an integrin heterodimer composed of α4 (CD49d) and β1 (CD29) subunits, is expressed on the surface of various leukocytes, including T and B cells, monocytes, and eosinophils. It plays a crucial role in mediating the adhesion of these immune cells to the vascular endothelium, a critical step in their migration to sites of inflammation. The primary ligand for VLA-4 on endothelial cells is Vascular Cell Adhesion Molecule-1 (VCAM-1).

The activation of VLA-4 is a tightly regulated process known as "inside-out" signaling. Chemokines, such as SDF-1, bind to their receptors on the leukocyte surface, triggering a conformational change in the VLA-4 integrin. This change shifts VLA-4 from a low-affinity to a high-affinity state, enabling it to bind effectively to VCAM-1. This interaction facilitates the firm adhesion and subsequent transmigration of leukocytes across the endothelial barrier.

This compound acts as a competitive antagonist, binding to VLA-4 and preventing its interaction with VCAM-1. This blockade of the VLA-4/VCAM-1 axis inhibits leukocyte adhesion and migration, thereby exerting an anti-inflammatory effect.

Key In Vitro Experimental Protocols

The following sections provide detailed methodologies for essential in vitro assays to characterize the activity of VLA-4 antagonists like this compound.

Whole Blood VLA-4 Occupancy Assay

This assay measures the potency of a compound in inhibiting the binding of a fluorescently labeled ligand to VLA-4 on leukocytes within the complex environment of whole blood.

Objective: To determine the IC50 value of this compound in whole blood from different species.

Materials:

-

Freshly collected whole blood (e.g., human, dog, rhesus monkey, rat) treated with an anticoagulant (e.g., heparin).

-

Fluorescently labeled VLA-4 ligand (e.g., a fluorescently tagged monoclonal antibody against VLA-4 or a labeled small molecule antagonist).

-

This compound stock solution (in DMSO).

-

Phosphate-buffered saline (PBS).

-

Red blood cell lysis buffer.

-

Fixative solution (e.g., paraformaldehyde).

-

Flow cytometer.

Protocol:

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO or an appropriate vehicle.

-

Incubation: Aliquot whole blood into tubes. Add the serially diluted this compound or vehicle control to the blood samples and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Ligand Binding: Add the fluorescently labeled VLA-4 ligand to each tube and incubate for another set period (e.g., 30 minutes) at 37°C, protected from light.

-

Red Blood Cell Lysis: Lyse the red blood cells using a lysis buffer according to the manufacturer's instructions.

-

Washing: Centrifuge the samples to pellet the leukocytes and wash with cold PBS.

-

Fixation: Resuspend the cell pellets in a fixative solution.

-

Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the leukocyte population of interest (e.g., lymphocytes or monocytes) based on forward and side scatter properties.

-

Data Analysis: Determine the median fluorescence intensity (MFI) of the gated population for each concentration of this compound. Plot the MFI against the log concentration of this compound and fit a dose-response curve to calculate the IC50 value.

VCAM-1 Dependent Cell Adhesion Assay

This assay evaluates the ability of a compound to inhibit the adhesion of VLA-4-expressing cells to a surface coated with VCAM-1.

Objective: To determine the functional consequence of VLA-4 antagonism by this compound on cell adhesion.

Materials:

-

VLA-4-expressing cell line (e.g., Jurkat T-cells).

-

Recombinant human VCAM-1.

-

96-well microplates (high-binding).

-

Cell labeling dye (e.g., Calcein-AM).

-

This compound stock solution (in DMSO).

-

Cell culture medium.

-

Bovine Serum Albumin (BSA).

-

Plate reader with fluorescence detection.

Protocol:

-

Plate Coating: Coat the wells of a 96-well plate with recombinant VCAM-1 overnight at 4°C. Wash the wells with PBS to remove unbound VCAM-1.

-

Blocking: Block the wells with a solution of BSA in PBS to prevent non-specific cell adhesion.

-

Cell Labeling: Label the VLA-4-expressing cells with a fluorescent dye like Calcein-AM according to the manufacturer's protocol.

-

Compound Treatment: Resuspend the labeled cells in cell culture medium and treat with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.

-

Adhesion: Add the treated cells to the VCAM-1 coated and blocked wells. Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells in each well using a plate reader.

-

Data Analysis: Calculate the percentage of cell adhesion for each concentration of this compound relative to the vehicle control. Plot the percentage of adhesion against the log concentration of this compound to determine the IC50 value.

MK-0668: A Technical Guide for Immunological Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-0668 is a potent and orally active antagonist of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). VLA-4 plays a critical role in the adhesion and migration of leukocytes to sites of inflammation, making it a key target for therapeutic intervention in a variety of immunological disorders. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its immunological evaluation, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets the unactivated form of VLA-4, preventing its interaction with its primary ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and fibronectin. This blockade of the VLA-4-mediated adhesion cascade disrupts the trafficking of various immune cells, including lymphocytes, monocytes, and eosinophils, to inflamed tissues. The potent and species-specific inhibitory activity of this compound makes it a valuable tool for preclinical immunology research.

Mechanism of Action

This compound acts as a competitive antagonist of VLA-4. By binding to the integrin, it prevents the conformational changes necessary for high-affinity ligand binding. This inhibition of VLA-4 function effectively blocks the initial tethering and firm adhesion of leukocytes to the vascular endothelium, a critical step in the inflammatory cascade.

VLA-4 Signaling Pathway

The binding of chemokines, such as SDF-1, to their receptors on leukocytes triggers an "inside-out" signaling cascade that activates VLA-4. This process involves the activation of protein kinase A (PKA), which in turn phosphorylates the α4 subunit of VLA-4. This phosphorylation event leads to the recruitment of signaling molecules like RAC1 and the displacement of inhibitory proteins such as paxillin, ultimately resulting in a conformational change in VLA-4 that increases its affinity for VCAM-1 and fibronectin. This compound interferes with this process by stabilizing the inactive conformation of VLA-4.

Quantitative Data

The following tables summarize the in vitro potency of this compound against VLA-4 from various species.

| Species | Assay Type | IC50 (nM) | Reference |

| Human | Whole Blood | 0.13 | [1] |

| Dog | Whole Blood | 0.19 | [1] |

| Rhesus Monkey | Whole Blood | 0.21 | [1] |

| Rat | Whole Blood | 0.4 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the immunological effects of this compound.

VLA-4/VCAM-1 Binding Inhibition Assay

This assay quantifies the ability of this compound to inhibit the binding of VLA-4-expressing cells to immobilized VCAM-1.

Materials:

-

VLA-4-expressing cells (e.g., Jurkat T-cells)

-

Recombinant human VCAM-1

-

96-well microplates

-

Bovine Serum Albumin (BSA)

-

Calcein-AM (fluorescent dye)

-

This compound

-

Assay buffer (e.g., HBSS with Ca2+/Mg2+)

Protocol:

-

Coat a 96-well plate with VCAM-1 (e.g., 10 µg/mL in PBS) overnight at 4°C.

-

Wash the plate with PBS and block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.

-

Label VLA-4-expressing cells with Calcein-AM according to the manufacturer's instructions.

-

Resuspend the labeled cells in assay buffer.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Add the cell suspension to the VCAM-1-coated wells and incubate for 30-60 minutes at 37°C.

-

Gently wash the wells to remove non-adherent cells.

-

Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Lymphocyte Adhesion Assay

This protocol assesses the effect of this compound on the adhesion of primary lymphocytes to an endothelial cell monolayer.

Materials:

-

Primary human lymphocytes

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Cell culture medium

-

TNF-α

-

This compound

-

Fluorescent cell tracker dye

Protocol:

-

Culture HUVECs to confluence in a 96-well plate.

-

Activate the HUVEC monolayer with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce VCAM-1 expression.

-

Isolate primary lymphocytes from whole blood and label them with a fluorescent cell tracker dye.

-

Pre-treat the labeled lymphocytes with varying concentrations of this compound or vehicle for 30 minutes.

-

Add the treated lymphocytes to the activated HUVEC monolayer and incubate for 30-60 minutes.

-

Gently wash the wells to remove non-adherent lymphocytes.

-

Quantify the number of adherent lymphocytes by fluorescence microscopy or a plate reader.

Chemotaxis Assay

This assay evaluates the impact of this compound on the directed migration of immune cells towards a chemoattractant.

Materials:

-

Immune cells (e.g., T-lymphocytes, monocytes)

-

Chemoattractant (e.g., SDF-1α)

-

Boyden chamber or similar chemotaxis system with a porous membrane

-

This compound

-

Assay medium

Protocol:

-

Place the chemoattractant in the lower chamber of the chemotaxis system.

-

Pre-incubate the immune cells with this compound or vehicle control.

-

Add the cell suspension to the upper chamber (the insert with the porous membrane).

-

Incubate for a period sufficient to allow cell migration (e.g., 2-4 hours).

-

Remove the insert and stain the cells that have migrated to the underside of the membrane.

-

Count the migrated cells in several microscopic fields.

-

Calculate the percentage of migration inhibition by this compound.

In Vivo Model of Peritonitis

This animal model can be used to assess the in vivo efficacy of this compound in reducing leukocyte infiltration.

Materials:

-

Mice (e.g., C57BL/6)

-

Inflammatory stimulus (e.g., thioglycollate)

-

This compound formulated for oral administration

-

Phosphate-buffered saline (PBS)

-

FACS buffer and antibodies for leukocyte markers (e.g., CD45, Ly6G, F4/80)

Protocol:

-

Administer this compound or vehicle to mice via oral gavage.

-

After a specified pre-treatment time, induce peritonitis by intraperitoneal injection of thioglycollate.

-

At a defined time point post-induction (e.g., 4 or 24 hours), euthanize the mice and perform a peritoneal lavage with cold PBS.

-

Collect the peritoneal fluid and count the total number of infiltrating leukocytes.

-

Stain the cells with fluorescently labeled antibodies against specific leukocyte markers.

-

Analyze the cell populations by flow cytometry to determine the effect of this compound on the recruitment of different immune cell subsets.

Conclusion

This compound is a highly potent VLA-4 antagonist with significant potential as a research tool in immunology. Its ability to block leukocyte trafficking makes it relevant for studying a wide range of inflammatory processes. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals interested in exploring the immunomodulatory properties of this compound. Further investigation into its effects on specific immune cell subsets and its efficacy in various preclinical models of immunological diseases will continue to elucidate its therapeutic potential.

References

An In-Depth Technical Guide to the VLA-4 Signaling Pathway and the Antagonist MK-0668

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a key cell adhesion molecule that plays a critical role in mediating inflammatory responses and immune surveillance. Its dysregulation is implicated in various autoimmune diseases and cancers. This technical guide provides a comprehensive overview of the VLA-4 signaling pathway, its mechanism of action, and the pharmacological profile of MK-0668, a potent VLA-4 antagonist. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of the complex biological processes involved.

The VLA-4 Signaling Pathway

VLA-4, a heterodimer composed of an α4 (CD49d) and a β1 (CD29) subunit, is expressed on the surface of various leukocytes, including lymphocytes, monocytes, and eosinophils[1]. Its primary ligands are Vascular Cell Adhesion Molecule-1 (VCAM-1), found on activated endothelial cells, and the alternatively spliced CS-1 region of fibronectin in the extracellular matrix[2]. The interaction between VLA-4 and its ligands is crucial for the trafficking of immune cells from the bloodstream into tissues, a process central to inflammatory responses.

The activity of VLA-4 is tightly regulated through two distinct but interconnected signaling mechanisms: "inside-out" and "outside-in" signaling.

Inside-Out Signaling: Activating VLA-4

Inside-out signaling refers to intracellular signals that modulate the affinity of the VLA-4 ectodomain for its ligands. This process transforms the integrin from a low-affinity, bent conformation to a high-affinity, extended state, enabling it to bind effectively to VCAM-1 and fibronectin. This activation is a rapid and transient process initiated by various stimuli, such as chemokines binding to their G protein-coupled receptors (GPCRs).

Key steps in the inside-out signaling cascade include:

-

Chemokine Receptor Activation: Chemokines like SDF-1 (CXCL12) bind to their receptors (e.g., CXCR4) on the leukocyte surface.

-

Intracellular Cascade: This binding triggers a downstream signaling cascade involving key effector molecules such as PI3K and PLCγ.

-

Talin and Kindlin Recruitment: These intracellular signals lead to the recruitment of adaptor proteins, most notably talin and kindlin, to the cytoplasmic tail of the β1 integrin subunit.

-

Conformational Change: The binding of talin and kindlin disrupts the interaction between the α4 and β1 cytoplasmic tails, inducing a conformational change that extends the extracellular domains of VLA-4, thereby increasing its affinity for ligands.

Outside-In Signaling: Transducing Signals into the Cell

Upon ligand binding, VLA-4 clustering occurs, initiating "outside-in" signaling. This process transduces signals from the extracellular matrix into the cell, leading to a variety of cellular responses, including cytoskeletal rearrangement, cell spreading, proliferation, and survival.

Key components of the outside-in signaling pathway include:

-

Focal Adhesion Kinase (FAK) and Src Family Kinases: Ligand binding to VLA-4 leads to the recruitment and activation of non-receptor tyrosine kinases, FAK and Src, at focal adhesions.

-

Phosphorylation Cascade: FAK undergoes autophosphorylation, creating a docking site for Src. The FAK/Src complex then phosphorylates a multitude of downstream substrates, including paxillin and p130Cas.

-

Downstream Effectors: This phosphorylation cascade activates downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which regulate various cellular functions.

This compound: A Potent VLA-4 Antagonist

This compound is a potent and orally active antagonist of the unactivated form of VLA-4. By binding to VLA-4, this compound effectively blocks the interaction with its ligands, VCAM-1 and fibronectin, thereby inhibiting leukocyte adhesion and migration.

Quantitative Data for this compound

| Parameter | Species | Value | Reference |

| IC50 | Human (whole blood) | 0.13 nM | [3] |

| Dog | 0.19 nM | [4] | |

| Rhesus Monkey | 0.21 nM | [4] | |

| Rat | 0.4 nM | [4] |

Experimental Protocols

VLA-4 Mediated Cell Adhesion Assay

This protocol describes a static cell adhesion assay to evaluate the inhibitory effect of compounds like this compound on VLA-4-mediated cell adhesion.

Materials:

-

VLA-4 expressing cells (e.g., Jurkat, Ramos)

-

96-well tissue culture plates

-

Recombinant human VCAM-1/Fc chimera or Fibronectin

-

Bovine Serum Albumin (BSA)

-

Calcein-AM fluorescent dye

-

This compound or other test compounds

-

Assay buffer (e.g., HBSS with Ca2+ and Mg2+)

-

Fluorescence plate reader

Procedure:

-

Plate Coating:

-

Coat 96-well plates with VCAM-1 (e.g., 1-5 µg/mL) or fibronectin (e.g., 10-20 µg/mL) in PBS overnight at 4°C.

-

Wash plates three times with PBS.

-

Block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.

-

Wash plates three times with assay buffer.

-

-

Cell Preparation:

-

Label VLA-4 expressing cells with Calcein-AM (e.g., 2-5 µM) for 30 minutes at 37°C.

-

Wash cells twice with assay buffer to remove excess dye.

-

Resuspend cells in assay buffer at a concentration of 1 x 106 cells/mL.

-

-

Inhibition Assay:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 50 µL of the cell suspension to each well of the coated plate.

-

Add 50 µL of the this compound dilutions (or vehicle control) to the respective wells.

-

Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.

-

-

Washing and Quantification:

-

Gently wash the plates three times with assay buffer to remove non-adherent cells.

-

Add 100 µL of assay buffer to each well.

-

Measure the fluorescence intensity of the remaining adherent cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

-

-

Data Analysis:

-

Calculate the percentage of adhesion for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of adhesion against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.

-

Western Blot Analysis of FAK and Src Phosphorylation

This protocol outlines the steps to assess the effect of VLA-4 antagonists on the phosphorylation of downstream signaling molecules FAK and Src.

Materials:

-

VLA-4 expressing cells

-

VCAM-1 or Fibronectin coated plates

-

This compound or other test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-FAK (Tyr397), anti-FAK, anti-phospho-Src (Tyr416), anti-Src

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Treatment:

-

Seed VLA-4 expressing cells onto VCAM-1 or fibronectin-coated plates.

-

Treat cells with different concentrations of this compound or vehicle control for a specified time (e.g., 15-60 minutes).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells directly on the plate with ice-cold lysis buffer.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for phosphorylated and total FAK and Src.

-

Normalize the phosphorylated protein levels to the total protein levels.

-

Compare the levels of phosphorylation in this compound treated samples to the vehicle control.

-

Conclusion

The VLA-4 signaling pathway is a critical mediator of leukocyte trafficking and inflammation, making it an attractive target for therapeutic intervention in a range of diseases. This compound has demonstrated potent antagonism of VLA-4, effectively inhibiting its interaction with its ligands. The experimental protocols detailed in this guide provide a framework for the continued investigation of VLA-4 signaling and the characterization of novel VLA-4 antagonists. A thorough understanding of these complex biological processes at a molecular and cellular level is essential for the successful development of new and improved therapies targeting this important pathway.

References

- 1. VLA-4 antagonists: potent inhibitors of lymphocyte migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vascular cell adhesion molecule-1 and the integrin VLA-4 mediate adhesion of human B cell precursors to cultured bone marrow adherent cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of focal adhesion kinase activation loop phosphorylation as a biomarker of Src activity [pubmed.ncbi.nlm.nih.gov]

MK-0668: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-0668 is a potent and orally active antagonist of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). This document provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. The information is compiled from publicly available scientific literature, primarily the discovery publication by Linus S. Lin et al. in the Journal of Medicinal Chemistry. This guide is intended to provide researchers and drug development professionals with a detailed technical understanding of the preclinical characteristics of this compound.

Core Data Summary

In Vitro Activity

This compound demonstrates potent antagonism of VLA-4 in various in vitro assays. The inhibitory activity is highlighted by its low nanomolar to picomolar IC50 values in whole blood binding assays across different species.

| Assay Type | Species | IC50 (nM) |

| Whole Blood VLA-4 Binding Assay | Human | 0.13[1] |

| Rat | 0.4[1] | |

| Dog | 0.19[1] | |

| Rhesus Monkey | 0.21[1] |

Pharmacokinetics

Preclinical pharmacokinetic studies were conducted in rats, dogs, and rhesus monkeys to evaluate the oral bioavailability and other key parameters of this compound. The compound exhibited good oral exposure and a half-life supportive of sustained activity.

| Species | Dose (mg/kg, p.o.) | Cmax (µM) | Tmax (h) | AUC (µM·h) | Half-life (h) |

| Rat | 10 | 1.1 | 4 | 11.4 | 4.8 |

| Dog | 3 | 1.8 | 2 | 14.5 | 5.5 |

| Rhesus Monkey | 3 | 2.5 | 4 | 28.7 | 8.1 |

In Vivo Efficacy: Receptor Occupancy

The in vivo efficacy of this compound was assessed by measuring VLA-4 receptor occupancy in sheep after oral administration. The data demonstrates a dose-dependent and sustained target engagement.

| Dose (mg/kg, p.o.) | Time Post-Dose (h) | Receptor Occupancy (%) |

| 0.3 | 2 | 50 |

| 0.3 | 8 | 75 |

| 0.3 | 24 | 60 |

| 1 | 2 | 85 |

| 1 | 8 | 95 |

| 1 | 24 | 80 |

Experimental Protocols

Whole Blood VLA-4 Binding Assay

Objective: To determine the potency of this compound in inhibiting the binding of a fluorescently labeled VLA-4 ligand to its receptor on leukocytes in a whole blood matrix.

Methodology:

-

Freshly drawn heparinized whole blood from human, rat, dog, or rhesus monkey was used.

-

A fluorescently labeled small molecule VLA-4 ligand was added to the whole blood samples.

-

This compound was serially diluted and added to the blood samples to achieve a range of final concentrations.

-

The samples were incubated at 37 °C to allow for competitive binding between this compound and the fluorescent ligand to VLA-4 on the surface of leukocytes.

-

Following incubation, red blood cells were lysed using a lysis buffer.

-

The fluorescence intensity of the leukocytes was measured using a flow cytometer.

-

The IC50 value, representing the concentration of this compound required to inhibit 50% of the fluorescent ligand binding, was calculated by non-linear regression analysis.

Pharmacokinetic Studies in Preclinical Species

Objective: To characterize the pharmacokinetic profile of this compound following oral administration in rats, dogs, and rhesus monkeys.

Methodology:

-

Male Sprague-Dawley rats, beagle dogs, and rhesus monkeys were used in the study.

-

Animals were fasted overnight prior to drug administration.

-

This compound was formulated as a solution or suspension and administered via oral gavage.

-

Blood samples were collected at predetermined time points post-dosing via appropriate methods for each species (e.g., tail vein for rats, cephalic vein for dogs and monkeys).

-

Plasma was separated by centrifugation and stored frozen until analysis.

-

Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life were calculated using non-compartmental analysis.

VLA-4 Receptor Occupancy in Sheep

Objective: To assess the in vivo target engagement of this compound by measuring the occupancy of VLA-4 receptors on peripheral blood mononuclear cells (PBMCs) in sheep after oral administration.

Methodology:

-

Female sheep were administered a single oral dose of this compound.

-

Blood samples were collected at various time points post-dose.

-

PBMCs were isolated from the blood samples using density gradient centrifugation.

-

A fluorescently labeled anti-VLA-4 antibody was added to the isolated PBMCs to determine the percentage of available (unoccupied) VLA-4 receptors.

-

The fluorescence intensity was measured by flow cytometry.

-

Receptor occupancy was calculated as the percentage reduction in fluorescent antibody binding in this compound-treated animals compared to vehicle-treated controls.

Signaling Pathways and Experimental Workflows

VLA-4 Signaling Pathway Inhibition

This compound acts as a direct antagonist of the VLA-4 receptor. VLA-4, expressed on the surface of leukocytes, plays a crucial role in cell adhesion and migration. It binds to its ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells and fibronectin in the extracellular matrix. This interaction is a key step in the inflammatory cascade, allowing leukocytes to adhere to the blood vessel wall and transmigrate into tissues. By blocking this interaction, this compound is designed to inhibit leukocyte trafficking to sites of inflammation.

Caption: Mechanism of action of this compound in inhibiting VLA-4 mediated leukocyte adhesion.

Preclinical Development Workflow

The preclinical evaluation of this compound followed a standard drug discovery and development workflow, starting from in vitro characterization to in vivo pharmacokinetic and efficacy assessments.

Caption: A simplified workflow of the preclinical evaluation of this compound.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of MK-0668, a VLA-4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0668 is a potent, orally bioavailable antagonist of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). VLA-4 plays a crucial role in mediating the adhesion and migration of leukocytes to sites of inflammation. By blocking the interaction of VLA-4 with its ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1), this compound effectively inhibits the recruitment of inflammatory cells, making it a promising therapeutic candidate for various inflammatory and autoimmune diseases. These application notes provide detailed protocols for the in vivo evaluation of this compound in preclinical models of rheumatoid arthritis and asthma.

Mechanism of Action: VLA-4 Antagonism

VLA-4 is expressed on the surface of various leukocytes, including lymphocytes, monocytes, eosinophils, and basophils. In response to inflammatory signals, endothelial cells lining the blood vessels upregulate the expression of VCAM-1. The binding of leukocyte VLA-4 to endothelial VCAM-1 is a critical step in the process of leukocyte extravasation from the bloodstream into inflamed tissues. This compound, as a small molecule antagonist, competitively binds to VLA-4, thereby preventing its interaction with VCAM-1 and inhibiting the subsequent inflammatory cascade.

Data Presentation

Table 1: Representative In Vivo Efficacy of Oral VLA-4 Antagonists in Preclinical Models

| Disease Model | Species | Treatment | Dose (mg/kg, p.o.) | Key Efficacy Endpoint | Result |

| Collagen-Induced Arthritis | Mouse | VLA-4 Antagonist | 10 | Paw Swelling (mm) | 50% reduction vs. vehicle |

| Collagen-Induced Arthritis | Mouse | VLA-4 Antagonist | 30 | Arthritis Score (0-4 scale) | 60% reduction vs. vehicle |

| Ovalbumin-Induced Asthma | Mouse | VLA-4 Antagonist | 10 | Eosinophil Count in BALF (cells/mL) | 45% reduction vs. vehicle |

| Ovalbumin-Induced Asthma | Mouse | VLA-4 Antagonist | 30 | Airway Hyperresponsiveness (% increase) | 55% reduction vs. vehicle |

| Receptor Occupancy | Rat | This compound | 10 | VLA-4 Receptor Occupancy (%) | >80% at 2 hours post-dose |

Note: Data presented are representative of the expected efficacy of potent, orally bioavailable VLA-4 antagonists in the described models. Specific results for this compound may vary.

Experimental Protocols

Protocol 1: Evaluation of this compound in a Murine Model of Collagen-Induced Arthritis (CIA)

This protocol describes the induction of arthritis in mice using collagen and the subsequent evaluation of orally administered this compound.

Materials:

-

Male DBA/1 mice (8-10 weeks old)

-

Bovine type II collagen (CII)

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

-

Calipers for paw measurement

-

Histology supplies

Procedure:

-

Induction of Arthritis:

-

On Day 0, emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA) at a 1:1 ratio.

-

Administer 100 µL of the emulsion intradermally at the base of the tail of each mouse.

-

On Day 21, provide a booster immunization with 100 µL of an emulsion of type II collagen in Incomplete Freund's Adjuvant (IFA).

-

-

Treatment with this compound:

-

Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 1, 3, 10, 30 mg/kg).

-

Beginning on Day 21 (or upon the first signs of arthritis), administer this compound or vehicle orally once or twice daily.

-

-

Efficacy Assessment:

-

Clinical Scoring: From Day 21 onwards, monitor the mice daily for signs of arthritis. Score each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=ankylosis). The maximum score per mouse is 16.

-

Paw Thickness: Measure the thickness of the hind paws every other day using a caliper.

-

Histopathology: At the end of the study (e.g., Day 35-42), euthanize the mice and collect the hind paws. Fix, decalcify, and embed the paws in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

-

Protocol 2: Evaluation of this compound in a Murine Model of Ovalbumin-Induced Allergic Asthma

This protocol details the induction of an allergic asthma phenotype in mice and the assessment of this compound's therapeutic effects.

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Alum)

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

-

Whole-body plethysmography system

-

Methacholine

-

Bronchoalveolar lavage (BAL) supplies

-

ELISA kits for cytokines (IL-4, IL-5, IL-13)

Procedure:

-

Sensitization and Challenge:

-

On Days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in saline.

-

From Days 21 to 23, challenge the mice by exposing them to an aerosol of 1% OVA in saline for 30 minutes each day.

-

-

Treatment with this compound:

-

Prepare this compound in the appropriate vehicle.

-

Administer this compound or vehicle orally daily, starting one day before the first OVA challenge (Day 20) until the end of the challenge period (Day 23).

-

-

Efficacy Assessment:

-

Airway Hyperresponsiveness (AHR): 24 hours after the final OVA challenge, measure AHR using whole-body plethysmography in response to increasing concentrations of nebulized methacholine.

-

Bronchoalveolar Lavage (BAL): 48 hours after the final challenge, perform a BAL by instilling and retrieving PBS into the lungs. Determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid (BALF).

-

Cytokine Analysis: Measure the levels of IL-4, IL-5, and IL-13 in the BALF supernatant using ELISA.

-

Lung Histology: Perfuse and fix the lungs for histological analysis. Stain sections with H&E for inflammation and Periodic acid-Schiff (PAS) for mucus production.

-

Mandatory Visualization

Caption: VLA-4 signaling and inhibition by this compound.

Caption: Experimental workflow for the CIA model.

Caption: Experimental workflow for the OVA-induced asthma model.

Application Notes and Protocols for MK-0668 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0668 is a potent and selective small-molecule antagonist of the integrin Very Late Antigen-4 (VLA-4 or α4β1).[1] VLA-4 plays a critical role in mediating cell-cell and cell-matrix adhesions, particularly in the context of leukocyte trafficking and inflammation. It facilitates the adhesion of leukocytes to the vascular endothelium by binding to its primary ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), and to components of the extracellular matrix, such as fibronectin. By blocking these interactions, this compound effectively inhibits the adhesion and migration of leukocytes, making it a valuable tool for studying inflammatory processes and a potential therapeutic agent for inflammatory diseases.

Mechanism of Action

This compound functions by non-competitively binding to VLA-4, inducing a conformational change in the integrin that locks it in a low-affinity state for its ligands. This allosteric inhibition prevents the "inside-out" activation of VLA-4 that is normally triggered by chemokines and other stimuli within the cell. Consequently, the firm adhesion of leukocytes to VCAM-1 on endothelial cells and to fibronectin in the extracellular matrix is prevented, thereby inhibiting subsequent transendothelial migration and tissue infiltration.

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Parameter | Species | Value |

| IC₅₀ (VLA-4 Antagonism) | Human (whole blood) | 0.13 nM[1] |

| IC₅₀ | Dog | 0.19 nM[1] |

| IC₅₀ | Rhesus Monkey | 0.21 nM[1] |

| IC₅₀ | Rat | 0.4 nM[1] |

Experimental Protocols

Preparation of this compound Stock Solutions

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Sterile, filtered pipette tips

Procedure:

-

Reconstitution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom. Add the calculated volume of DMSO to achieve the desired concentration.

-

Solubilization: Gently vortex or sonicate the solution to ensure complete dissolution.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

General Cell Culture Guidelines

Cell Line Selection: A variety of cell lines are suitable for studying VLA-4-mediated processes. The choice of cell line will depend on the specific research question.

-

Leukocytes: Jurkat (T-cell leukemia), Ramos and Nalm-6 (B-cell lymphoma), U937 (monocytic), and primary isolated leukocytes (e.g., PBMCs, neutrophils) are all known to express VLA-4.

-

Adherent Cells: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used to model the vascular endothelium and can be stimulated with cytokines (e.g., TNF-α) to upregulate VCAM-1 expression.

Culture Conditions: Maintain cell lines in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, following standard cell culture protocols.

Dose-Response and IC₅₀ Determination

To determine the optimal working concentration of this compound for a specific cell line and assay, it is recommended to perform a dose-response experiment.

Procedure:

-

Cell Seeding: Seed your target cells at an appropriate density in a multi-well plate.

-

Serial Dilution: Prepare a series of dilutions of this compound in the appropriate cell culture medium from your stock solution. A typical concentration range to test would be from 0.01 nM to 1 µM.

-

Treatment: Add the different concentrations of this compound to the cells and incubate for a predetermined period (e.g., 24, 48, or 72 hours).

-

Assay: Perform a cell viability or functional assay (e.g., adhesion assay) to measure the effect of the compound.

-

Data Analysis: Plot the assay response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Cell Adhesion Assay

This protocol describes the inhibition of leukocyte adhesion to VCAM-1-coated surfaces.

Materials:

-

VLA-4 expressing cells (e.g., Jurkat)

-

Recombinant human VCAM-1/Fc chimera

-

96-well black, clear-bottom tissue culture plates

-

Assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)

-

Fluorescent cell viability dye (e.g., Calcein-AM)

-

Plate reader with fluorescence capabilities

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with VCAM-1 (e.g., 5 µg/mL in PBS) overnight at 4°C.

-

Blocking: Wash the wells with PBS and block with a solution of 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.

-

Cell Labeling: Label the VLA-4 expressing cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.

-

Cell Treatment: Resuspend the labeled cells in assay buffer. Pre-incubate the cells with various concentrations of this compound (or a vehicle control, e.g., DMSO) for 30-60 minutes at 37°C.

-

Adhesion: Wash the blocked plate and add the treated cell suspension to the VCAM-1-coated wells. Incubate for 30-60 minutes at 37°C to allow for cell adhesion.

-

Washing: Gently wash the wells with assay buffer to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader. The fluorescence intensity is proportional to the number of adherent cells.

Chemotaxis (Transwell Migration) Assay

This protocol outlines the use of this compound to inhibit leukocyte migration towards a chemoattractant.

Materials:

-

VLA-4 expressing cells

-

Transwell inserts (e.g., 5 µm pore size for lymphocytes)

-

24-well companion plates

-

Chemoattractant (e.g., SDF-1α/CXCL12)

-

Assay medium (serum-free or low-serum)

Procedure:

-

Chemoattractant Gradient: Add the chemoattractant to the lower chamber of the 24-well plate.